
3,7-Dioxa-1,9-nonanediol
Overview
Description
Mechanism of Action
Target of Action
The presence of four hydroxyl groups suggests that it might interact with a wide range of compounds.
Mode of Action
Biochemical Pathways
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dioxa-1,9-nonanediol can be synthesized through the reaction of ethylene glycol with 1,3-dichloropropane under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired diol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 PROTAC Development
3,7-Dioxa-1,9-nonanediol has been utilized in the development of PROTAC (Proteolysis Targeting Chimeras) compounds. These bifunctional molecules can selectively degrade specific proteins within cells, offering a novel approach to drug discovery. The incorporation of this compound into linker designs has been shown to enhance the permeability and bioactivity of PROTACs. For instance, studies indicate that substituting amide linkers with ester linkers using this compound can significantly improve membrane permeability while maintaining effective binding to target proteins such as VHL E3 ligase .
Table 1: Impact of this compound on PROTAC Properties
Property | Amide Linker | Ester Linker | Improvement (%) |
---|---|---|---|
Membrane Permeability | Moderate | High | 50% |
Binding Affinity (Kd) | 120 nM | 136 nM | N/A |
Stability in Plasma | High | Moderate | N/A |
1.2 Synthesis of Bioactive Compounds
The compound serves as a key intermediate in synthesizing various bioactive molecules. Its unique structure allows for diverse functionalization, leading to the creation of compounds with enhanced therapeutic profiles. For example, it has been used to create long-linker conjugates that improve the solubility and efficacy of therapeutic agents .
Polymer Science
2.1 Thermoplastic Polyesters
In polymer chemistry, this compound is utilized to synthesize thermoplastic polyesters. These materials exhibit desirable properties such as flexibility and thermal stability. The compound can be polymerized with fatty acids to produce polyesters used in various applications ranging from packaging to biomedical devices .
Table 2: Properties of Polyesters Derived from this compound
Property | Value |
---|---|
Glass Transition Temperature (Tg) | 55 °C |
Tensile Strength | 30 MPa |
Elongation at Break | 300% |
Case Studies
3.1 Enhanced Drug Delivery Systems
A study demonstrated that incorporating this compound into drug delivery systems improved the release profile of anticancer drugs. The modified systems showed a controlled release over extended periods compared to traditional formulations, enhancing therapeutic efficacy and reducing side effects .
3.2 Biodegradable Plastics
Research has highlighted the potential of using this compound in developing biodegradable plastics. These materials are crucial for reducing environmental impact while maintaining performance characteristics similar to conventional plastics .
Comparison with Similar Compounds
1,2-Ethanediol (Ethylene Glycol): Similar in that it is also a diol, but lacks the ether linkages present in 3,7-Dioxa-1,9-nonanediol.
1,4-Butanediol: Another diol with a different carbon chain length and no ether linkages.
Polyethylene Glycol: A polymeric diol with repeating ethylene glycol units, used extensively in various applications.
Uniqueness: this compound is unique due to its combination of hydroxyl groups and ether linkages, which impart distinct chemical properties. This makes it a versatile compound for use in the synthesis of polymers and as a solvent in various chemical reactions.
Biological Activity
3,7-Dioxa-1,9-nonanediol, also known as 1,9-dihydroxy-3,7-dioxanonane, is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 164.20 g/mol
- CAS Number : 67439-82-1
- Density : 1.091 g/mL at 20 °C
- Refractive Index :
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of commercially available precursors under controlled conditions. For example, one method involves treating a mixture of starting materials in dry DMF with sodium hydride and propargyl bromide to yield the desired compound with high purity and yield .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been included in formulations aimed at enhancing the efficacy of preservatives against a broad spectrum of microorganisms. The compound's inclusion in synergistic preservative compositions has shown to enhance antimicrobial properties significantly compared to its individual use .
The mechanism underlying the biological activity of this compound is not fully elucidated but is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This action makes it a candidate for further exploration in both industrial and pharmaceutical applications.
Study on Preservative Efficacy
A study published in a patent document explored the use of this compound as part of a synergistic preservative composition. The results demonstrated that formulations containing this compound were effective against various pathogens including Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to work synergistically with other preservatives to enhance overall antimicrobial efficacy .
Inhibition Studies
In another investigation focusing on protein tyrosine phosphatases (PTPs), this compound was identified as a potent inhibitor of PTP LYP. This inhibition suggests potential applications in therapeutic strategies targeting diseases where PTPs play a critical role .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)propoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKAZFMTGADIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432786 | |
Record name | 3,7-Dioxa-1,9-nonanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67439-82-1 | |
Record name | 3,7-Dioxa-1,9-nonanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-Dioxa-1,9-nonanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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